Cas no 1261515-03-0 (3-Chloro-2'-hydroxy6'-iodopropiophenone)

3-Chloro-2'-hydroxy6'-iodopropiophenone 化学的及び物理的性質
名前と識別子
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- 3-Chloro-2'-hydroxy6'-iodopropiophenone
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- インチ: 1S/C9H8ClIO2/c10-5-4-8(13)9-6(11)2-1-3-7(9)12/h1-3,12H,4-5H2
- InChIKey: ZBILBUHAPHKBJN-UHFFFAOYSA-N
- ほほえんだ: IC1=CC=CC(=C1C(CCCl)=O)O
計算された属性
- せいみつぶんしりょう: 309.92575 g/mol
- どういたいしつりょう: 309.92575 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 187
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 310.51
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 37.3
3-Chloro-2'-hydroxy6'-iodopropiophenone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013032960-250mg |
3-Chloro-2'-hydroxy6'-iodopropiophenone |
1261515-03-0 | 97% | 250mg |
$499.20 | 2023-09-03 | |
Alichem | A013032960-500mg |
3-Chloro-2'-hydroxy6'-iodopropiophenone |
1261515-03-0 | 97% | 500mg |
$815.00 | 2023-09-03 | |
Alichem | A013032960-1g |
3-Chloro-2'-hydroxy6'-iodopropiophenone |
1261515-03-0 | 97% | 1g |
$1445.30 | 2023-09-03 |
3-Chloro-2'-hydroxy6'-iodopropiophenone 関連文献
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
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Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
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Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726
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J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
3-Chloro-2'-hydroxy6'-iodopropiophenoneに関する追加情報
3-Chloro-2'-Hydroxy-6'-Iodopropiophenone (CAS No. 1261515-03-0): An Overview
3-Chloro-2'-hydroxy-6'-iodopropiophenone (CAS No. 1261515-03-0) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique chloro, hydroxy, and iodo substituents, exhibits a range of biological activities that make it a promising candidate for various therapeutic applications.
The molecular structure of 3-Chloro-2'-hydroxy-6'-iodopropiophenone is composed of a propiophenone core with specific functional groups attached to the aromatic ring. The presence of the chloro and hydroxy groups imparts polarity and reactivity, while the iodo substituent adds significant mass and potential for radiolabeling, which is particularly useful in diagnostic imaging and targeted therapy.
In recent years, extensive research has been conducted to explore the pharmacological properties of 3-Chloro-2'-hydroxy-6'-iodopropiophenone. Studies have shown that this compound possesses potent anti-inflammatory and antioxidant activities, making it a potential candidate for the treatment of inflammatory diseases such as arthritis and neurodegenerative disorders. The anti-inflammatory effects are attributed to its ability to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in affected tissues.
Beyond its anti-inflammatory properties, 3-Chloro-2'-hydroxy-6'-iodopropiophenone has also demonstrated promising anticancer activity. Research has indicated that this compound can induce apoptosis in cancer cells by disrupting key signaling pathways involved in cell survival and proliferation. Specifically, it has been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in cancer progression.
The unique chemical structure of 3-Chloro-2'-hydroxy-6'-iodopropiophenone also makes it an attractive candidate for radiolabeling studies. The presence of the iodo group allows for easy incorporation of radioactive isotopes, such as iodine-123 or iodine-131, which can be used for diagnostic imaging and targeted radiotherapy. This dual functionality—therapeutic activity and radiolabeling potential—positions this compound as a versatile tool in both research and clinical settings.
In addition to its biological activities, the synthesis of 3-Chloro-2'-hydroxy-6'-iodopropiophenone has been optimized to ensure high yield and purity. Various synthetic routes have been developed, including electrophilic aromatic substitution reactions and metal-catalyzed coupling reactions. These methods have been refined to minimize side reactions and improve overall efficiency, making the compound more accessible for large-scale production.
The safety profile of 3-Chloro-2'-hydroxy-6'-iodopropiophenone is another important aspect that has been extensively studied. Preclinical toxicity assessments have shown that this compound exhibits low toxicity at therapeutic doses, with no significant adverse effects observed in animal models. However, further clinical trials are necessary to fully evaluate its safety and efficacy in human subjects.
In conclusion, 3-Chloro-2'-hydroxy-6'-iodopropiophenone (CAS No. 1261515-03-0) is a multifaceted compound with a wide range of potential applications in medicine. Its unique chemical structure, combined with its anti-inflammatory, antioxidant, and anticancer properties, makes it a valuable candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound is poised to play a significant role in advancing medical treatments for various diseases.
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